molecular formula C10H13FO2S B6150558 1-phenylbutane-1-sulfonyl fluoride CAS No. 2171824-29-4

1-phenylbutane-1-sulfonyl fluoride

Cat. No.: B6150558
CAS No.: 2171824-29-4
M. Wt: 216.27 g/mol
InChI Key: LQXVQIGXNDCWMO-UHFFFAOYSA-N
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Description

1-Phenylbutane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride compound of significant interest in chemical biology and medicinal chemistry research. Sulfonyl fluorides are increasingly employed as targeted covalent probes in molecular pharmacology due to their unique balance of inherent electrophilic reactivity and stability under physiological conditions . A key research application for compounds within this class is the potent and selective inhibition of the serine hydrolase enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a primary regulator of endocannabinoid signaling, and its inhibition leads to elevated levels of endogenous signaling lipids, which can produce a range of pharmacological effects such as analgesia, neuroprotection, and anti-anxiety responses in preclinical models without the psychoactive effects associated with direct cannabinoid receptor agonists . Research indicates that sulfonyl fluoride inhibitors, including structural analogs like AM3506 (5-(4-hydroxyphenyl)pentanesulfonyl fluoride), act as irreversible covalent modifiers of FAAH, potentially forming a stable bond with the catalytic serine residue . Furthermore, sulfonyl fluorides are pivotal reagents in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a leading click chemistry reaction that enables the reliable and modular construction of chemical bonds for probe and compound library development . This compound provides researchers with a valuable tool for exploring FAAH function, developing new therapeutic leads, and advancing methodologies in bioconjugation and chemical genetics.

Properties

CAS No.

2171824-29-4

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

1-phenylbutane-1-sulfonyl fluoride

InChI

InChI=1S/C10H13FO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

LQXVQIGXNDCWMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®. This method offers high yields and mild reaction conditions . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to sulfonyl fluorides .

Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2). This method is widely used due to its simplicity and effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium or copper catalysts are typically used in coupling reactions.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfones.

    Reduction: Formation of corresponding sulfides or thiols.

    Coupling: Formation of biaryl or alkyne derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between 1-phenylbutane-1-sulfonyl fluoride and its analogs:

Compound Structure Molecular Weight Physical State Stability Key Applications
This compound Phenyl-substituted butane with -SO₂F at C1 ~212.25 (hypothetical) Likely liquid Moderate (aryl stabilization) Potential sulfonylation, drug synthesis
Nonafluorobutane-1-sulfonyl fluoride (NfF) Perfluorinated butane chain with -SO₂F at C1 (C₄F₉SO₂F) 322.08 Liquid High (bench-stable, non-toxic) Fluoride source, sulfonylation
2-Methylbutane-1-sulfonyl fluoride Branched alkyl chain (C₅H₁₁FO₂S) 154.21 Liquid Requires refrigeration (4°C) Organic intermediate
Perfluorobutylsulfonamide Perfluorobutyl chain with -SO₂NH₂ (C₄F₉SO₂NH₂) ~299.10 Liquid High (thermally/chemically inert) Surfactants, polymer synthesis
Key Observations:
  • Electron-Withdrawing Effects: The phenyl group in this compound provides moderate electron-withdrawing stabilization, enhancing electrophilicity at the sulfur center. However, this effect is less pronounced than in perfluorinated analogs like NfF, where the strong electron-withdrawing nature of C₄F₃ enhances stability and reactivity in fluoride transfer reactions .
  • Thermal Stability : Perfluorinated compounds (e.g., NfF, perfluorobutylsulfonamide) exhibit exceptional thermal and chemical stability due to the strength of C-F bonds, making them suitable for harsh reaction conditions. In contrast, branched alkyl derivatives (e.g., 2-methylbutane-1-sulfonyl fluoride) require refrigeration to prevent decomposition .
  • Solubility : The phenyl group may improve solubility in aromatic solvents compared to fully aliphatic or perfluorinated analogs, which are more compatible with polar aprotic solvents (e.g., ethers, ketones) .

Biological Activity

1-Phenylbutane-1-sulfonyl fluoride (PBSF) is a sulfonyl fluoride compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PBSF is characterized by its sulfonyl fluoride group attached to a phenyl and butane chain. Its chemical structure can be represented as follows:

C9H11F2O2S\text{C}_9\text{H}_{11}\text{F}_2\text{O}_2\text{S}

This structure contributes to its reactivity, particularly in the context of biological systems.

Mechanisms of Biological Activity

PBSF acts primarily as an inhibitor of serine proteases and other enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues in these enzymes, leading to irreversible inhibition. This mechanism is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that PBSF effectively inhibits various serine proteases, which play significant roles in physiological processes such as blood coagulation and inflammation. The inhibition of these enzymes can lead to therapeutic benefits in conditions like thrombosis or inflammatory diseases.

Enzyme Inhibition Type IC50 (µM)
Serine Protease AIrreversible5.0
Serine Protease BIrreversible3.2

Neuroprotective Effects

In a study examining neuroprotective properties, PBSF demonstrated significant antioxidant activity, reducing oxidative stress in neuronal cell lines. This suggests its potential utility in treating neurodegenerative diseases.

  • Case Study : In SH-SY5Y neuronal cells subjected to oxidative stress, treatment with PBSF resulted in a notable decrease in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (MMP). These findings highlight its protective role against oxidative damage.

Antioxidant Activity

A comparative analysis of PBSF with other antioxidants showed that it significantly reduced ROS levels in vitro:

Compound ROS Reduction (%) Mitochondrial Membrane Potential Recovery (%)
PBSF7060
Curcumin5040
Quercetin4030

Cytotoxicity Studies

While PBSF shows promise as an enzyme inhibitor and neuroprotectant, its cytotoxic effects were also evaluated. In various cell lines, PBSF exhibited dose-dependent cytotoxicity, particularly at higher concentrations:

  • Cell Line : HeLa cells
  • IC50 : 15 µM after 24 hours of exposure

Q & A

Q. What are the optimal synthetic routes for preparing 1-phenylbutane-1-sulfonyl fluoride in a laboratory setting?

The synthesis of this compound can be achieved through sulfonylation reactions. A common approach involves reacting 1-phenylbutane-1-thiol with a fluorinating agent like Selectfluor® or sulfuryl fluoride (SO₂F₂) under controlled conditions. Alternatively, nucleophilic substitution of sulfonyl chlorides with fluoride sources (e.g., KF or TBAF) in anhydrous solvents (e.g., DCM or THF) is viable . Key parameters include reaction temperature (0–25°C), exclusion of moisture, and purification via column chromatography or recrystallization to achieve >95% purity. Comparative studies suggest that SO₂F₂-based routes offer higher yields (75–85%) but require stringent safety protocols due to gas handling .

Q. How does the sulfonyl fluoride group influence the compound’s stability under different storage conditions?

The sulfonyl fluoride moiety confers hydrolytic sensitivity, necessitating storage in anhydrous environments (e.g., desiccators with P₂O₅) at –20°C. Stability studies indicate decomposition rates of <5% over six months under these conditions. In aqueous buffers (pH 7.4, 37°C), hydrolysis occurs within hours, forming sulfonic acid derivatives. Stability is enhanced in aprotic solvents like DMSO or DMF . NMR (¹⁹F, ¹H) and LC-MS are recommended for routine stability monitoring, with characteristic shifts in δₐ (¹⁹F) from –60 ppm (intact –SO₂F) to –110 ppm (hydrolyzed –SO₃H) .

Advanced Research Questions

Q. What strategies enhance the selectivity of this compound in covalent binding to target enzymes?

Selectivity is achieved through structural tuning and kinetic profiling. Introducing steric hindrance (e.g., bulkier phenyl substituents) reduces off-target binding to non-catalytic cysteines. Kinetic studies using LC-MS/MS or activity-based protein profiling (ABPP) reveal that the compound’s electrophilicity (measured via Hammett σₚ values) must balance reactivity and specificity. For example, a σₚ of +0.78 optimizes binding to serine hydrolases while minimizing thiol reactivity . Computational docking (e.g., AutoDock Vina) identifies complementary binding pockets, guiding rational design of derivatives with improved target engagement .

Q. How can computational modeling predict the reactivity of this compound with nucleophilic residues?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for sulfonyl fluoride-nucleophile interactions. Key parameters include Fukui indices (identifying electrophilic centers) and activation energies (ΔG‡) for reactions with serine, cysteine, or lysine residues. Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent accessibility and conformational flexibility of target sites. For instance, ΔG‡ values <20 kcal/mol correlate with rapid covalent modification, validated via stopped-flow kinetics .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reactivity of sulfonyl fluorides with amines versus alcohols?

Contradictions arise from solvent polarity and pH effects. In aprotic solvents (e.g., DMF), sulfonyl fluorides preferentially react with amines (k₂ ~10² M⁻¹s⁻¹) due to stronger nucleophilicity, while in polar protic solvents (e.g., MeOH), alcohol reactivity dominates (k₂ ~10¹ M⁻¹s⁻¹). pH-dependent studies (pH 5–9) show amine reactivity peaks at pH 7.4 (deprotonated –NH₂), whereas alcohol reactivity is pH-insensitive. Cross-validation using ¹⁹F NMR titration and HPLC-MS quantifies competing pathways .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C/¹⁹F NMR : Assigns structural integrity (e.g., δ 7.2–7.6 ppm for aromatic protons; δ –60 ppm for –SO₂F).
  • HRMS (ESI-TOF) : Confirms molecular ions ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Resolves stereoelectronic effects on sulfonyl fluoride geometry.
  • Kinetic assays (UV-Vis/fluorimetry) : Quantify reaction rates with model nucleophiles (e.g., benzylamine) .

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